N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with N-methyl-1H-pyrazole-4-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, eco-friendly methodologies, such as microwave-assisted reactions, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- N-Methyl-1H-pyrazole-4-sulfonamide
- 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5O2S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H19N5O2S/c1-9-11(6-15(3)13-9)7-17(5)20(18,19)12-8-16(4)14-10(12)2/h6,8H,7H2,1-5H3 |
InChI Key |
XXZHBRRNOAQDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CN(N=C2C)C)C |
Origin of Product |
United States |
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